AM211

Catalog No.
S518255
CAS No.
1175526-27-8
M.F
C27H27F3N2O4
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AM211

CAS Number

1175526-27-8

Product Name

AM211

IUPAC Name

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid

Molecular Formula

C27H27F3N2O4

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34)

InChI Key

OPXIRFWNLBDKQB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AM-211; AM211; AM 211.

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3

The exact mass of the compound AM-211 is 500.19229 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AM211 is a potent, orally bioavailable, small-molecule antagonist of the prostaglandin D2 (PGD2) receptor type 2 (DP2, also known as CRTH2). Structurally classified as an alkynylphenoxyacetic acid derivative, it is procured primarily for its sub-10 nM binding affinity and exceptional cross-species consistency across human, mouse, rat, and guinea pig models [1]. Unlike many early-generation GPCR inhibitors, AM211 is highly processable, boasting a DMSO solubility of ≥125 mg/mL, making it an ideal candidate for high-concentration stock formulations and complex in vivo vehicle preparations .

Substituting AM211 with older CRTH2 antagonists, such as Ramatroban, introduces severe target confounding because Ramatroban possesses dual thromboxane (TP) and CRTH2 activity, making it impossible to isolate DP2-specific immunological pathways [1]. Furthermore, many early-generation phenoxyacetic acid derivatives suffer from extreme plasma protein binding (>99.9%), which completely abolishes their functional activity in whole-blood assays[2]. AM211 was specifically structurally optimized to overcome this limitation, retaining high functional potency even in the presence of serum albumin, ensuring that in vitro procurement translates reliably to ex vivo and in vivo success [3].

Absolute Receptor Selectivity vs. Dual-Acting Baselines

AM211 demonstrates an IC50 > 100 μM for related prostanoid receptors, including TP, IP, DP1, and FP, while maintaining an IC50 of 4.9 nM for human DP2 [1]. In contrast, historical baselines like Ramatroban act as dual TP/CRTH2 antagonists, introducing significant off-target effects[2]. This >10,000-fold selectivity ensures that downstream readouts are strictly DP2-mediated.

Evidence DimensionReceptor Selectivity (DP2 vs. TP/DP1)
Target Compound DataAM211: IC50 = 4.9 nM (DP2), >100 μM (TP/DP1)
Comparator Or BaselineRamatroban: Dual TP/CRTH2 activity
Quantified Difference>10,000-fold selectivity for DP2 over other prostanoid receptors
ConditionsRadioligand binding assay (human receptors)

Procuring AM211 eliminates the need for complex control experiments required when using non-selective or dual-acting prostanoid antagonists.

Functional Potency Retention in Whole Blood vs. High-Protein-Binding Analogs

A major failure point for early CRTH2 antagonists is the loss of efficacy due to >99.9% serum protein binding. AM211 was optimized to resist this, yielding an IC50 of 2.7 nM for inhibiting PGD2-stimulated eosinophil shape change (ESC) in human whole blood[1]. Even in the presence of 0.2% human serum albumin, AM211 maintains a binding IC50 of 12.2 nM [2]. Unoptimized analogs typically show negligible activity in whole blood despite high isolated receptor affinity [3].

Evidence DimensionEosinophil Shape Change (ESC) Inhibition
Target Compound DataAM211: IC50 = 2.7 nM (whole blood)
Comparator Or BaselineUnoptimized phenoxyacetic acids: Negligible whole-blood activity
Quantified DifferenceRetention of sub-10 nM functional potency in high-protein environments
ConditionsEx vivo human whole blood PGD2 stimulation

Buyers conducting ex vivo or in vivo immunological assays must prioritize AM211 to avoid false negatives caused by serum protein inactivation.

Cross-Species Consistency vs. Species-Restricted Inhibitors

AM211 exhibits remarkably uniform binding affinities across preclinical models: 4.9 nM (human), 7.8 nM (mouse), 4.9 nM (guinea pig), and 10.4 nM (rat) [1]. Many alternative CRTH2 antagonists exhibit a >10-fold drop-off in potency when moving from human to rodent models [2]. This tight sub-15 nM cross-species consistency allows researchers to use a single procured batch across multiple stages of translational research [3].

Evidence DimensionCross-Species DP2 Binding (IC50)
Target Compound DataAM211: 4.9 nM (Human) to 10.4 nM (Rat)
Comparator Or BaselineSpecies-restricted antagonists: >10x variance between human and rodent
Quantified DifferenceUniform sub-15 nM potency across all major laboratory species
ConditionsIn vitro DP2 radioligand binding

Reduces procurement complexity by allowing the same compound to be used seamlessly from human cell lines to rodent in vivo models.

High-Concentration Processability vs. Lipophilic Standards

AM211 demonstrates excellent processability, with a DMSO solubility of ≥125 mg/mL (approx. 250 mM) . In contrast, many standard lipophilic GPCR inhibitors struggle to exceed 10 mg/mL without precipitation [1]. This high solubility enables the preparation of ultra-concentrated stock solutions and facilitates complex in vivo vehicle formulations (e.g., using SBE-β-CD or PEG300) for high-dose cassette PK studies [2].

Evidence DimensionStock Solution Solubility
Target Compound DataAM211: ≥125 mg/mL in DMSO
Comparator Or BaselineStandard lipophilic antagonists: <10 mg/mL
Quantified Difference>10-fold higher maximum solubility
ConditionsStandard laboratory formulation conditions (DMSO stock)

Critical for laboratories needing to formulate high-dose in vivo treatments without the risk of compound precipitation.

Ex Vivo Whole-Blood Eosinophil Activation Assays

Due to its optimized resistance to serum protein binding and an IC50 of 2.7 nM in human whole blood, AM211 is the preferred procurement choice for ex vivo assays measuring PGD2-stimulated eosinophil shape change (ESC)[1].

Cross-Species Translational Asthma and Allergy Modeling

AM211's uniform sub-15 nM potency across human, mouse, rat, and guinea pig DP2 receptors makes it an ideal single-source antagonist for laboratories scaling from in vitro human cell work to in vivo rodent models of allergic inflammation [2].

High-Throughput GPCR Selectivity Profiling

With >10,000-fold selectivity for DP2 over TP, IP, DP1, and FP receptors, AM211 serves as a flawless positive control in GPCR profiling panels, ensuring that observed immunological responses are not confounded by thromboxane receptor crosstalk [3].

High-Dose Pharmacokinetic and Cassette Dosing Studies

Leveraging its ≥125 mg/mL DMSO solubility and excellent oral bioavailability (F = 82% in mice), AM211 is highly suitable for intensive PK/PD studies requiring concentrated stock solutions and complex vehicle formulations without precipitation risks [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

500.19229183 Da

Monoisotopic Mass

500.19229183 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SZB129M7SZ

Wikipedia

Am-211

Dates

Last modified: 07-15-2023
1: Bain G, King CD, Brittain J, Hartung JP, Dearmond I, Stearns B, Truong YP, Hutchinson JH, Evans JF, Holme K. Pharmacodynamics, pharmacokinetics, and safety of AM211: a novel and potent antagonist of the prostaglandin D2 receptor type 2. J Clin Pharmacol. 2012 Oct;52(10):1482-93. Epub 2011 Nov 22. PubMed PMID: 22110163.
2: Bain G, Lorrain DS, Stebbins KJ, Broadhead AR, Santini AM, Prodanovich P, Darlington J, King CD, Lee C, Baccei C, Stearns B, Troung Y, Hutchinson JH, Prasit P, Evans JF. Pharmacology of AM211, a potent and selective prostaglandin D2 receptor type 2 antagonist that is active in animal models of allergic inflammation. J Pharmacol Exp Ther. 2011 Jul;338(1):290-301. doi: 10.1124/jpet.111.180430. Epub 2011 Apr 12. PubMed PMID: 21487069.

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